molecular formula C17H12ClN3O2 B8498691 Methyl 5''-chloro-2,2':5',3''-terpyridine-3'-carboxylate

Methyl 5''-chloro-2,2':5',3''-terpyridine-3'-carboxylate

Cat. No. B8498691
M. Wt: 325.7 g/mol
InChI Key: RSHARAOGRCZEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5''-chloro-2,2':5',3''-terpyridine-3'-carboxylate is a useful research compound. Its molecular formula is C17H12ClN3O2 and its molecular weight is 325.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5''-chloro-2,2':5',3''-terpyridine-3'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5''-chloro-2,2':5',3''-terpyridine-3'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5''-chloro-2,2':5',3''-terpyridine-3'-carboxylate

Molecular Formula

C17H12ClN3O2

Molecular Weight

325.7 g/mol

IUPAC Name

methyl 5-(5-chloropyridin-3-yl)-2-pyridin-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C17H12ClN3O2/c1-23-17(22)14-7-12(11-6-13(18)10-19-8-11)9-21-16(14)15-4-2-3-5-20-15/h2-10H,1H3

InChI Key

RSHARAOGRCZEHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C2=CC(=CN=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5′,6-dichloro-3,3′-bipyridine-5-carboxylate (12-2, 7.6 g, 26.8 mmol, 1.0 equiv) in dimethylformamide (107 mL) was added 2-tri-n-butylstannylpyridine (13.8 g, 37.6 mmol, 1.4 equiv), cesium fluoride (12.2 g, 81.0 mmol, 3.0 equiv), copper (I) iodide (1.0 g, 5.4 mmol, 0.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (3.1 g, 2.7 mmol, 0.1 equiv) and the system was heated to 80° C. for 2 h. The reaction mixture was cooled and diluted with ethyl acetate (300 mL) and the reaction mixture was filtered through a pad of celite. The reaction mixture was washed with water (3×100 mL) and brine (1×100 mL), dried over magnesium sulfate and concentrated. The residue was purified via normal phase chromatography (10 to 100% EtOAc in hexanes, silica) followed by chiral normal phase chromatography (Chiracel OD, 10 cm column, hexanes:IPA [1:1], flow rate 150 mL/min) to afford the desired product (12-3) as a white solid after concentration. ESI+MS [M+H]+ C17H12ClN3O2 calc'd 326.1. found 326.0.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
107 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
3.1 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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